molecular formula C16H14N2O4S B2630492 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide CAS No. 1251560-63-0

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide

Cat. No. B2630492
CAS RN: 1251560-63-0
M. Wt: 330.36
InChI Key: CEYDKCUYMNLKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-methoxybenzamide” is complex, featuring a furan ring, a thiazole ring, and a benzamide group. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in the molecule is an important heterocycle in the world of chemistry. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

Synthesis of Thiazolyl and Benzo[b]furan Derivatives

A range of 2-(2-aminothiazol-4-yl)benzo[b]furan and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives have been prepared, displaying inhibitory activity against leukotriene B(4) and exhibiting growth inhibition in certain cancer cell lines, particularly the human pancreatic cancer cells MIA PaCa-2. Some compounds notably showed strong inhibition of calcium mobilization in cells overexpressing human BLT(1) and BLT(2) receptors, indicating potential as leukotriene B(4) inhibitors (Kuramoto et al., 2008).

Medicinal and Biological Applications

Anticancer and Antimicrobial Properties

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and screened for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi. These compounds have shown potential in the treatment of microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Anticancer and Antiangiogenic Activity

Compounds characterized by the presence of a 2-methoxy/ethoxycarbonyl group, combined with the 3-(3',4',5'-trimethoxyanilino)benzo[b]furan skeleton, were evaluated for antiproliferative activity against cancer cells, inhibition of tubulin polymerization, cell cycle effects, and in vivo potency. One compound, in particular, exhibited potent cancer cell growth inhibition, apoptosis induction, and showed potent vascular disrupting properties derived from its effect on vascular endothelial cells (Romagnoli et al., 2015).

Chemical Properties and Interactions

Crystal Structure Analysis

The crystal structure of a particular compound belonging to this chemical class was determined, revealing its belonging to the monoclinic system. The compound displayed insecticidal activity against Aphis fabae, indicating its potential use in agricultural or pest control applications (Luo Xian, 2011).

Photochromic Properties

Research into heterocyclic fulgides and fulgimides derived from 5-alkoxybenzo[b]furan demonstrated that these compounds exhibit photochromic properties with high stability to photodegradation in solutions. Such properties could be leveraged in the development of materials or systems sensitive to light changes (Rybalkin et al., 2014).

properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-18-16(19)11-4-6-12(7-5-11)22-9-15-17-13(10-23-15)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYDKCUYMNLKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.